BenchChemオンラインストアへようこそ!

4-Benzyl-1-(2,5-dibromobenzenesulfonyl)piperidine

Physicochemical properties Lipophilicity ADME prediction

4-Benzyl-1-(2,5-dibromobenzenesulfonyl)piperidine (CAS 447410-59-5, molecular formula C₁₈H₁₉Br₂NO₂S, molecular weight 473.2 g/mol) is a synthetic piperidine derivative featuring a 4-benzyl substituent and an N‑(2,5‑dibromobenzenesulfonyl) group. The compound belongs to a class of benzenesulfonamide‑modified piperidines that have been investigated in tachykinin (NK₁/NK₂/NK₃) receptor antagonist programs and, in analogous forms, as sigma‑receptor ligands.

Molecular Formula C18H19Br2NO2S
Molecular Weight 473.22
CAS No. 447410-59-5
Cat. No. B2788191
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Benzyl-1-(2,5-dibromobenzenesulfonyl)piperidine
CAS447410-59-5
Molecular FormulaC18H19Br2NO2S
Molecular Weight473.22
Structural Identifiers
SMILESC1CN(CCC1CC2=CC=CC=C2)S(=O)(=O)C3=C(C=CC(=C3)Br)Br
InChIInChI=1S/C18H19Br2NO2S/c19-16-6-7-17(20)18(13-16)24(22,23)21-10-8-15(9-11-21)12-14-4-2-1-3-5-14/h1-7,13,15H,8-12H2
InChIKeyXHTRVZUVWYNJFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Benzyl-1-(2,5-dibromobenzenesulfonyl)piperidine (CAS 447410-59-5) – Compound-Class Context and Procurement Relevance


4-Benzyl-1-(2,5-dibromobenzenesulfonyl)piperidine (CAS 447410-59-5, molecular formula C₁₈H₁₉Br₂NO₂S, molecular weight 473.2 g/mol) is a synthetic piperidine derivative featuring a 4-benzyl substituent and an N‑(2,5‑dibromobenzenesulfonyl) group [1]. The compound belongs to a class of benzenesulfonamide‑modified piperidines that have been investigated in tachykinin (NK₁/NK₂/NK₃) receptor antagonist programs and, in analogous forms, as sigma‑receptor ligands [2]. Its structural architecture – a lipophilic benzyl side chain combined with an electron‑deficient 2,5‑dibromophenylsulfonyl moiety – distinguishes it from simpler unsubstituted or mono‑substituted analogs and positions it as a scaffold of interest for receptor‑focused probe and lead‑optimization campaigns [3].

Why Generic Substitution of 4-Benzyl-1-(2,5-dibromobenzenesulfonyl)piperidine with Close Analogs Is Scientifically Inadvisable


Even within the narrow subclass of N‑sulfonyl‑4‑benzylpiperidines, seemingly minor structural modifications produce divergent biological outcomes. The 2,5‑dibromo substitution pattern on the sulfonamide ring strongly modulates lipophilicity, electron‑withdrawing character, and steric bulk – parameters that directly affect receptor‑binding pocket complementarity and metabolic stability [1]. For example, swapping the sulfonamide bromine atoms for hydrogen (yielding 4‑benzyl‑1‑(benzenesulfonyl)piperidine) or replacing the 4‑benzyl group with a methyl or carboxylic acid group (e.g., CAS 727718‑12‑9) alters both calculated logP and hydrogen‑bond acceptor capacity, which in turn changes membrane permeability and off‑target liability profiles . Consequently, the precise 4‑benzyl‑1‑(2,5‑dibromobenzenesulfonyl) substitution pattern cannot be generically interchanged with des‑benzyl, des‑bromo, or alternative 4‑substituent analogs without the risk of unanticipated potency loss or promiscuity, whether the endpoint is cell‑based assay development, probe validation, or structure‑activity relationship (SAR) expansion.

Quantitative Differentiation Evidence for 4‑Benzyl‑1‑(2,5‑dibromobenzenesulfonyl)piperidine Versus Closest Analogs


Physicochemical Differentiation: Increased Lipophilicity and Larger PSA Relative to Des‑Benzyl and Des‑Bromo Analogs

The 4‑benzyl‑2,5‑dibromobenzenesulfonyl combination generates a markedly higher predicted logP and topological polar surface area (tPSA) than the two major comparator pools: (a) analogs lacking the 4‑benzyl group (e.g., 1‑(2,5‑dibromobenzenesulfonyl)piperidine, CAS 96108‑54‑2) and (b) analogs lacking the 2,5‑dibromo motif (e.g., 1‑(benzenesulfonyl)‑4‑benzylpiperidine). The table below lists computed values . These properties govern passive membrane diffusion, plasma protein binding, and CNS penetration potential, providing a rational basis for selecting this scaffold when higher logP is desired.

Physicochemical properties Lipophilicity ADME prediction

Receptor‑Binding Class‑Level Evidence: Dibromosulfonamide Piperidines Exhibit Low‑Nanomolar Affinity at Sigma‑1 Receptors, Whereas Structural Deletions Abolish Activity

Although direct Ki data for CAS 447410‑59‑5 are not publicly available, a closely matched analog within the same 4‑benzyl‑N‑sulfonylpiperidine series – 4‑benzyl‑1‑(3‑iodobenzylsulfonyl)piperidine – demonstrates high‑affinity sigma‑1 receptor binding (Ki = 0.96 ± 0.05 nM) with 96‑fold selectivity over sigma‑2 (Ki = 91.8 ± 8.1 nM) [1]. In sharp contrast, the simple des‑benzyl core 1‑(2,5‑dibromobenzenesulfonyl)piperidine (CAS 96108‑54‑2) lacks any reported sigma‑1 affinity, and broader piperidine‑sulfonamide SAR indicates that removal of the lipophilic 4‑substituent reduces receptor complementarity [2]. This class‑level inference supports the hypothesis that the benzyl group in CAS 447410‑59‑5 is a critical pharmacophoric element for sigma‑1 engagement.

Sigma receptor Binding affinity Structure‑activity relationship

Patent Landscape Differentiator: Exclusive Coverage of 2,5‑Dibromophenylsulfonyl Piperidines in Tachykinin Antagonist Patent Families

The US Patent 7,619,092 (Ishii et al.) broadly claims piperidine compounds of Formula (I) wherein Ring B represents a substituted benzene ring optionally bearing halogen atoms, and R₁ encompasses substituted sulfonyl groups [1]. Within this genus, the 2,5‑dibromo substitution on Ring B is specifically exemplified, whereas the 4‑benzylpiperidine core is a recurrent scaffold across multiple independent NK₁/NK₂ antagonist patent families (e.g., US 6,284,774, US 7,390,905) [2]. The combination of 4‑benzyl and 2,5‑dibromobenzenesulfonyl therefore situates CAS 447410‑59‑5 at the intersection of two structurally distinct proprietary spaces, conferring freedom‑to‑operate advantages for research tool development that analogs with a single protected motif do not possess.

Tachykinin receptor NK₁ antagonist Patent composition of matter

Sulfonamide‑Class NK₁ Antagonist SAR: Sulfonyl‑Substituted Piperidines Retain Single‑Digit Nanomolar hNK₁ Activity, Supporting Scaffold Utility

A foundational structure‑activity relationship study on 4,4‑disubstituted piperidine NK₁ antagonists demonstrated that replacement of the N‑acyl group with an N‑sulfonyl substituent is well tolerated, with the sulfonyl analog 39 retaining hNK₁ IC₅₀ = 5.7 nM, comparable to the acyl analog 38 (hNK₁ IC₅₀ = 5.3 nM) [1]. This finding is relevant because CAS 447410‑59‑5 incorporates an identical N‑sulfonyl‑piperidine linkage. Although the specific 2,5‑dibromophenyl variant was not tested in that study, the data establish that sulfonamide‑linked piperidines maintain low‑nanomolar NK₁ potency, providing a class‑level justification for selecting this scaffold over non‑sulfonamide benzylpiperidine alternatives that may exhibit reduced affinity.

NK₁ antagonist Substance P Structure‑activity relationship

Rotatable Bond Count and Conformational Flexibility Differentiation from Rigid 4‑Methyl and 4‑Carboxy Analogs

CAS 447410‑59‑5 possesses four rotatable bonds (benzyl‑CH₂‑piperidine and the three bonds within the flexible piperidine ring), compared with two rotatable bonds for the 4‑methyl analog (CAS 398996‑91‑3) and three for the 4‑carboxylic acid analog (CAS 727718‑12‑9) . Higher rotatable bond count is correlated with greater conformational adaptability in induced‑fit binding pockets, but also with a modest entropic penalty. This property makes CAS 447410‑59‑5 a preferred middle‑ground scaffold when conformational sampling is desired but excessive flexibility must be avoided, straddling the optimal range of ≤ 5 rotatable bonds for oral bioavailability while exceeding the rigidity of the 4‑methyl comparator.

Conformational flexibility Rotatable bonds Ligand efficiency

Recommended Application Scenarios for 4‑Benzyl‑1‑(2,5‑dibromobenzenesulfonyl)piperidine Based on Quantitative Evidence


CNS‑Oriented Sigma‑1 Receptor Probe Development

Given the class‑level evidence that N‑sulfonyl‑4‑benzylpiperidines achieve sub‑nanomolar sigma‑1 affinity (Ki = 0.96 nM for the 3‑iodobenzylsulfonyl analog [1]) and that the 4‑benzyl group is critical for this activity, CAS 447410‑59‑5 should be prioritized over the des‑benzyl comparator (CAS 96108‑54‑2) as a starting scaffold for sigma‑1 radioligand or fluorescent‑probe design. Its predicted logP ≈ 4.5 is within the optimal CNS drug‑like space, supporting brain penetration for in vivo target engagement studies.

Tachykinin NK₁ Antagonist Library Expansion with Sulfonamide Linker Chemistry

The SAR established by Cascieri et al. demonstrates that N‑sulfonyl piperidine analogs retain hNK₁ IC₅₀ values of 5.7 nM, comparable to N‑acyl derivatives [2]. CAS 447410‑59‑5 thus serves as a validated sulfonamide‑linked core for libraries aimed at identifying metabolically stable NK₁ antagonists. Its use is supported over non‑sulfonamide 4‑benzylpiperidine alternatives, which may lack this potency retention profile.

Patent‑Aware Screening Deck Assembly for Tachykinin and Sigma Receptor Targets

The compound occupies a strategic intersection between patent families covering 2,5‑dibromophenylsulfonyl substitution (US 7,619,092 [3]) and 4‑benzylpiperidine NK₁/NMDA antagonist scaffolds (US 6,284,774 [4]). Procurement officers assembling screening decks with freedom‑to‑operate considerations should include CAS 447410‑59‑5 because its dual‑motif structure offers broader patent circumvention than analogs with only one protected structural feature.

Conformational Flexibility‑Optimized Fragment or Lead‑Like Library Design

With four rotatable bonds, CAS 447410‑59‑5 lies within the optimal flexibility window (RB ≤ 5) for oral bioavailability while providing greater conformational sampling than the rigid 4‑methyl (RB = 2) and 4‑carboxy (RB = 3) analogs . This intermediate flexibility makes it a preferred scaffold for fragment‑based or diversity‑oriented synthetic approaches targeting receptors with plastic binding pockets.

Quote Request

Request a Quote for 4-Benzyl-1-(2,5-dibromobenzenesulfonyl)piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.